Cas no 697-91-6 (2,6-dichlorocyclohexa-2,5-diene-1,4-dione)

2,6-dichlorocyclohexa-2,5-diene-1,4-dione structure
697-91-6 structure
Product name:2,6-dichlorocyclohexa-2,5-diene-1,4-dione
CAS No:697-91-6
MF:C6H2Cl2O2
Molecular Weight:176.9849
MDL:MFCD00037159
CID:82985
PubChem ID:12771

2,6-dichlorocyclohexa-2,5-diene-1,4-dione 化学的及び物理的性質

名前と識別子

    • 2,6-dichloro-p-benzoquinone
    • 2,6-Dichloro-1,4-benzoquinone
    • 2,6-dichlorocyclohexa-2,5-diene-1,4-dione
    • 2,6-Dichloro-p-quinone
    • 2,6-dichlorobenzoquinone
    • 2,6-Dichloroquinone
    • 2,5-Cyclohexadiene-1,4-dione, 2,6-dichloro-
    • 2,6-Dichloquinone
    • p-Quinone, 2,6-dichloro-
    • p-BENZOQUINONE, 2,6-DICHLORO-
    • 2,6-Dichloro-2,5-cyclohexadiene-1,4-dione
    • JCARTGJGWCGSSU-UHFFFAOYSA-N
    • NSC6211
    • p-Quinone,6-dichloro-
    • p-Benzoquinone,6-dic
    • A9228
    • 2,4-dione, 2,6-dichloro-
    • InChI=1/C6H2Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2
    • SY028186
    • Q63409002
    • NSC-6211
    • D0344
    • 697-91-6
    • 2,6-bis(chloranyl)cyclohexa-2,5-diene-1,4-dione
    • DCBQ
    • AC-26558
    • 2,6-Dichlorobenzo-1,4-quinone
    • FT-0655595
    • AKOS005146277
    • NSC 6211
    • H11787
    • SCHEMBL57203
    • F9995-1273
    • EINECS 211-810-0
    • MFCD00037159
    • WLN: L6V DVJ BG FG
    • 2,6-Dichlorobenzo-1,4-quinone #
    • Q-101906
    • benzoquinone, 2,6-dichloro-
    • NS00036953
    • DTXSID7061019
    • p-Benzoquinone,6-dichloro-
    • CHEBI:147298
    • 2,6-Dichloro-1,4-benzoquinone, 98%
    • 2,6-DICHLORO-PARA-QUINONE
    • EN300-216283
    • C21103
    • CS-0132340
    • 2,6-Dichloro-2,5-cyclohexa-diene-1,4-dione
    • 2,6-DCBQ
    • 2,6-Dichloro-2,5-cyclohexadiene-1,4-dione; 2,6-Dichloro-p-benzoquinone; 2,6-Dichlorobenzoquinone; 2,6-Dichloroquinone; NSC 6211;
    • DA-17714
    • MDL: MFCD00037159
    • インチ: 1S/C6H2Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
    • InChIKey: JCARTGJGWCGSSU-UHFFFAOYSA-N
    • SMILES: ClC1=C([H])C(C([H])=C(C1=O)Cl)=O

計算された属性

  • 精确分子量: 175.94300
  • 同位素质量: 175.943185
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 239
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 34.1
  • 互变异构体数量: 何もない

じっけんとくせい

  • Color/Form: Yellow powder.
  • 密度みつど: 1.5138 (rough estimate)
  • ゆうかいてん: 120.0 to 123.0 deg-C
  • Boiling Point: 241.5°C at 760 mmHg
  • フラッシュポイント: 98.5°C
  • Refractive Index: 1.4595 (estimate)
  • すいようせい: Insoluble in water. Solubility in methanol (almost transparency).
  • PSA: 34.14000
  • LogP: 1.38360
  • 敏感性: 空気に敏感である
  • Solubility: 水に溶けない。
  • 最大波長(λmax): 230(H2O)(lit.)

2,6-dichlorocyclohexa-2,5-diene-1,4-dione Security Information

  • Symbol: GHS07
  • Prompt:に警告
  • Signal Word:Warning
  • 危害声明: H315-H319-H335
  • Warning Statement: P261-P305 + P351 + P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • RTECS号:DK4000000
  • 危険物標識: Xi
  • Risk Phrases:R36/37/38
  • TSCA:Yes

2,6-dichlorocyclohexa-2,5-diene-1,4-dione 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2,6-dichlorocyclohexa-2,5-diene-1,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-216283-0.25g
2,6-dichlorocyclohexa-2,5-diene-1,4-dione
697-91-6 95%
0.25g
$25.0 2023-09-16
Chemenu
CM154194-100g
2,6-Dichloro-p-benzoquinone
697-91-6 97%
100g
$450 2022-09-29
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154940-200mg
2,6-Dichloro-1,4-benzoquinone
697-91-6 >98.0%
200mg
¥79.00 2021-05-24
eNovation Chemicals LLC
Y1044667-5g
2,6-DICHLORO-1,4-BENZOQUINONE
697-91-6 95%
5g
$115 2024-06-07
Life Chemicals
F9995-1273-0.5g
2,6-dichlorocyclohexa-2,5-diene-1,4-dione
697-91-6 95%
0.5g
$45.0 2023-09-05
Life Chemicals
F9995-1273-2.5g
2,6-dichlorocyclohexa-2,5-diene-1,4-dione
697-91-6 95%
2.5g
$53.0 2023-09-05
Life Chemicals
F9995-1273-1g
2,6-dichlorocyclohexa-2,5-diene-1,4-dione
697-91-6 95%
1g
$50.0 2023-09-05
Life Chemicals
F9995-1273-5g
2,6-dichlorocyclohexa-2,5-diene-1,4-dione
697-91-6 95%
5g
$60.0 2023-09-05
Life Chemicals
F9995-1273-10g
2,6-dichlorocyclohexa-2,5-diene-1,4-dione
697-91-6 95%
10g
$84.0 2023-09-05
Enamine
EN300-216283-1.0g
2,6-dichlorocyclohexa-2,5-diene-1,4-dione
697-91-6 95%
1g
$64.0 2023-04-25

2,6-dichlorocyclohexa-2,5-diene-1,4-dione 関連文献

2,6-dichlorocyclohexa-2,5-diene-1,4-dioneに関する追加情報

Introduction to 2,6-dichlorocyclohexa-2,5-diene-1,4-dione (CAS No. 697-91-6) and Its Emerging Applications in Chemical Biology

2,6-dichlorocyclohexa-2,5-diene-1,4-dione, identified by the chemical abstracts service number CAS No. 697-91-6, is a heterocyclic compound with a unique structural framework that has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic diketone possesses a rigid aromatic-like core, which is functionalized with two chlorine atoms at the 2- and 6-positions, making it a versatile intermediate for synthetic chemistry. The compound's dual reactivity at the ketone and diene moieties allows for diverse chemical transformations, enabling its utility in the development of novel bioactive molecules.

The structural motif of 2,6-dichlorocyclohexa-2,5-diene-1,4-dione is particularly intriguing due to its ability to participate in both electrophilic and nucleophilic additions. The electron-withdrawing nature of the ketone groups enhances the electrophilicity of the adjacent diene system, facilitating reactions such as Diels-Alder cycloadditions and Michael additions. These reactions are pivotal in constructing complex molecular architectures, which are often required in drug discovery efforts. Moreover, the presence of chlorine substituents provides further opportunities for functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

In recent years, 2,6-dichlorocyclohexa-2,5-diene-1,4-dione has been explored as a key intermediate in the synthesis of pharmacologically relevant compounds. Its scaffold has been incorporated into various drug-like molecules targeting different biological pathways. For instance, derivatives of this compound have shown promise as inhibitors of enzymes involved in inflammatory responses and cancer progression. The chlorine atoms serve as handles for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility and metabolic stability.

One notable application of 2,6-dichlorocyclohexa-2,5-diene-1,4-dione lies in its role as a precursor to bioactive heterocycles. Researchers have leveraged its reactivity to construct fused ring systems that mimic natural products with known biological activities. These include analogs of polyketides and terpenes, which have demonstrated efficacy in preclinical studies as antimicrobial and anticancer agents. The ability to generate structurally diverse derivatives from a single starting material underscores the synthetic utility of this compound.

The versatility of 2,6-dichlorocyclohexa-2,5-diene-1,4-dione has also been recognized in materials science applications beyond pharmaceuticals. Its conjugated system makes it a candidate for organic electronic materials, such as organic semiconductors and light-emitting diodes (OLEDs). The chlorine substituents can be used to modify electronic properties, enabling tuning of charge transport characteristics. This opens up possibilities for incorporating this compound into next-generation electronic devices where precise control over molecular architecture is essential.

Recent advances in computational chemistry have further enhanced the understanding of 2,6-dichlorocyclohexa-2,5-diene-1,4-dione's reactivity. Molecular modeling studies have provided insights into transition state geometries and reaction mechanisms, guiding experimental design for more efficient synthetic routes. These computational approaches have also been used to predict novel derivatives with enhanced biological activity or improved synthetic accessibility.

The industrial production of CAS No. 697-91-6 has seen significant improvements in yield and purity over recent decades due to optimized synthetic methodologies. Continuous flow chemistry has emerged as a particularly effective approach for large-scale synthesis of this compound. This method not only improves efficiency but also reduces waste generation—a critical consideration in modern pharmaceutical manufacturing where sustainability is a key priority.

In conclusion,2,6-dichlorocyclohexa2,5-diene1,4-dione remains a cornerstone intermediate in synthetic chemistry with far-reaching implications across multiple disciplines. Its unique structural features and reactivity profile continue to inspire innovative research in drug discovery and materials science. As new methodologies emerge and our understanding deepens, CAS No.697-91-6 will undoubtedly play an integral role in shaping future advancements.

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Amadis Chemical Company Limited
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